molecular formula C19H15N3OS B5541436 N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide

N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide

Cat. No. B5541436
M. Wt: 333.4 g/mol
InChI Key: QOKMEIRGZSYISP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide often involves multi-step organic reactions, starting from phenothiazine derivatives. For instance, the synthesis of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides involves the reaction of phenothiazine with Cl(CH2)3Br, followed by further reactions to yield the desired azetidine-1-carboxamide derivatives (Sharma et al., 2012).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, closely related to N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide, has been studied through various spectroscopic methods. Spectroscopic investigations of vinyl-substituted 10H-phenothiazine derivatives have provided insights into their molecular structure, indicating potential intramolecular charge transfer and electronic rearrangement mechanisms (Lin & Chang, 2009).

Chemical Reactions and Properties

Phenothiazine derivatives are versatile compounds that participate in a wide range of chemical reactions. They have been utilized in the synthesis of complex heterocyclic structures, indicating a rich chemistry that allows for functional group modifications and ring transformations. For example, reactions involving phenothiazine led to the formation of various heterocyclic compounds, showcasing its reactivity and versatility in organic synthesis (Ito & Hamada, 1978).

Physical Properties Analysis

The physical properties of N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide derivatives, including solubility, melting points, and crystallinity, can be inferred from related compounds. Phenothiazine derivatives exhibit varying physical properties depending on the substitution pattern and the nature of substituents, which can affect their solubility and crystalline structure (Fujii et al., 1993).

Chemical Properties Analysis

The chemical properties of N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide are influenced by the phenothiazine core and the pyridinylmethyl moiety. These components contribute to the compound's reactivity, potential for forming hydrogen bonds, and interactions with biological targets. The electron-rich sulfur atom in the phenothiazine ring and the nitrogen atom in the pyridinyl group play crucial roles in its chemical behavior and interactions (Prek et al., 2015).

Scientific Research Applications

  • Kinase Inhibitor Research :

    • A study discovered that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are potent and selective Met kinase inhibitors. These compounds, including the analog 10, demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, indicating their potential as cancer therapeutics (Schroeder et al., 2009).
  • Antituberculosis Agents :

    • A series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, including compound 10j, showed excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest the compounds' potential as new antitubercular agents (Wu et al., 2016).
  • Antimicrobial and Antifungal Activity :

    • Research on thieno[2,3-b]pyridine derivatives, including 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyrindine-2-carboxamides, revealed their potential as antibacterial and antifungal agents. The structural formulas and biological activity of these compounds were extensively studied (Bakhite et al., 2016).
  • Antipsychotic Agents :

    • A study synthesized heterocyclic analogues of 1192U90, including pyridine-, thiophene-, benzothiophene-, quinoline-, and 1,2,3,4-tetrahydroquinolinecarboxamides, and evaluated them as potential antipsychotic agents. Notably, two derivatives, 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-pyridinecarboxamide (16) and 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide (29), exhibited potent in vivo activities comparable to the parent compound (Norman et al., 1996).
  • Spectral Studies :

    • Vinyl-substituted 10H-phenothiazine derivatives were studied for their spectral variations, attributed to intramolecular charge transfer and electronic rearrangement. These derivatives, including 3-((E)-2-(Methylpyridium-4-yl)vinyl)-10H-phenothiazine iodide, show potential for near-infrared sensor applications (Lin & Chang, 2009).
  • Anticonvulsant Activity :

    • Research on enaminones, including pyridine derivatives and phenothiazines, identified potent anti-maximal electroshock analogues, highlighting their potential as anticonvulsant agents. These studies also revealed an unknown mechanism of action, which is crucial for further development (Eddington et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its biological activity. For instance, if it shows promising antipsychotic or antimicrobial effects, it could be further developed as a therapeutic agent .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-19(21-13-14-6-5-11-20-12-14)22-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)22/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKMEIRGZSYISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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